An In-depth Technical Guide to the Physical and Chemical Properties of Nitrocyclobutane
An In-depth Technical Guide to the Physical and Chemical Properties of Nitrocyclobutane
Abstract
Nitrocyclobutane (CAS No. 2625-41-4) is a strained, cyclic nitroalkane of significant interest in synthetic organic chemistry and materials science.[1] The convergence of high ring strain inherent to the cyclobutane moiety and the potent electron-withdrawing nature of the nitro group imparts unique reactivity and energetic properties to the molecule.[1][2] This guide provides a comprehensive analysis of the physical and chemical properties of nitrocyclobutane, intended for researchers, scientists, and professionals in drug development. We will delve into its structural and spectroscopic characteristics, thermal stability, and key chemical transformations, supported by established protocols and mechanistic insights to facilitate its application in advanced chemical synthesis.
Introduction: The Intersection of Ring Strain and Nitro Chemistry
The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, deviates significantly from the ideal tetrahedral bond angles, rendering it kinetically reactive under various conditions.[2][3] The introduction of a nitro (-NO₂) group, a powerful electron-withdrawing and energetic functional group, further modulates the ring's electronic properties and stability. This unique combination makes nitrocyclobutane a valuable, albeit energetic, building block. Its chemistry is primarily dictated by two factors: the propensity of the strained ring to undergo opening reactions and the versatile reactivity of the nitro group itself. Understanding these dual characteristics is paramount for its effective utilization as a synthetic intermediate.
Molecular Structure and Physical Properties
Nitrocyclobutane is a cyclic organic compound with the molecular formula C₄H₇NO₂.[1] Under standard conditions, it typically presents as a colorless to pale yellow liquid.[1] The puckered, non-planar conformation of the cyclobutane ring helps to alleviate some of the torsional strain that would be present in a perfectly planar structure.[2]
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} Caption: Structure of Nitrocyclobutane.
Table 1: Physical and Thermochemical Properties of Nitrocyclobutane
| Property | Value | Source(s) |
| CAS Number | 2625-41-4 | [4] |
| Molecular Formula | C₄H₇NO₂ | [1] |
| Molecular Weight | 101.10 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
| Density | 1.13 g/cm³ | [5] |
| Boiling Point | 159.1 °C at 760 mmHg | [5] |
| Refractive Index (n²⁰D) | 1.463 | [5] |
| Flash Point | 61.7 °C | [5] |
| Vapor Pressure | 2.54 mmHg at 25 °C | [5] |
| Ring Strain Energy | ~26.3 kcal/mol (unsubstituted cyclobutane) | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of nitrocyclobutane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The ¹³C NMR spectrum of unsubstituted cyclobutane shows a single resonance at approximately 22.4 ppm.[4] For nitrocyclobutane, the carbon atom bonded to the electron-withdrawing nitro group (C1) is expected to be significantly deshielded and shifted downfield. The other carbon atoms (C2, C3, C4) would appear at higher field, with their chemical shifts influenced by their distance from the nitro group. Based on data for similar nitroalkanes, the C1 carbon signal is anticipated in the 60-80 ppm range, while the other carbons would likely resonate in the 20-30 ppm range.[6] PubChem and SpectraBase confirm the existence of experimental ¹³C NMR data for nitrocyclobutane.[4][7]
-
¹H NMR: The ¹H NMR spectrum is expected to be more complex due to spin-spin coupling. The proton attached to the nitro-substituted carbon (H1) would be the most downfield signal. The remaining six protons on the other three carbon atoms would exhibit complex multiplet patterns due to both geminal and vicinal coupling. The puckered nature of the ring can lead to different chemical environments for axial and equatorial protons, further complicating the spectrum.[4]
Infrared (IR) Spectroscopy
The IR spectrum of nitrocyclobutane is dominated by the characteristic stretching vibrations of the nitro group. For aliphatic nitro compounds, these are typically two strong and distinct bands:
-
Asymmetric N-O Stretch: ~1550 cm⁻¹
-
Symmetric N-O Stretch: ~1365 cm⁻¹
The intensity of these bands makes the nitro group readily identifiable.[8][9] Other expected absorptions include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of nitrocyclobutane is expected to show a molecular ion peak (M⁺) at m/z = 101. The fragmentation pattern will be influenced by both the cyclobutane ring and the nitro group. Key fragmentation pathways likely include:
-
Loss of the nitro group: A prominent peak at m/z = 55, corresponding to the cyclobutyl cation ([C₄H₇]⁺), resulting from the cleavage of the C-N bond.
-
Loss of nitric oxide (NO): A peak at m/z = 71 ([C₄H₇O]⁺).
-
Ring cleavage: The strained cyclobutane ring can fragment to produce ethene (C₂H₄), leading to characteristic peaks at m/z = 28 and related fragments. This is a dominant pathway for unsubstituted cyclobutane.[10]
-
Loss of nitrous acid (HNO₂): This can occur via rearrangement, leading to a peak at m/z = 54.[11]
dot digraph "MS_Fragmentation" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Plausible mass spectrometry fragmentation pathways for nitrocyclobutane.
Synthesis of Nitrocyclobutane
The synthesis of primary and secondary nitroalkanes is well-established. A common and effective method involves the nucleophilic substitution of an alkyl halide with a nitrite salt, known as the Victor Meyer reaction.
Synthesis from Cyclobutyl Halide
The most direct route to nitrocyclobutane is the reaction of a cyclobutyl halide (e.g., cyclobutyl bromide or iodide) with a nitrite salt. Silver nitrite (AgNO₂) is often the reagent of choice for preparing primary nitroalkanes as it minimizes the formation of the isomeric alkyl nitrite ester.[12]
Reaction: C₄H₇-Br + AgNO₂ → C₄H₇-NO₂ + AgBr
Causality of Reagent Choice: The silver(I) ion coordinates with the halogen atom of the alkyl halide, facilitating its departure. The ambident nitrite ion can attack via the nitrogen or an oxygen atom. In solvents of low polarity, the attack preferentially occurs through the nitrogen atom, leading to the desired nitroalkane. Using sodium nitrite in a polar aprotic solvent like DMF is an alternative but often yields more of the nitrite ester byproduct.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is a generalized procedure based on the synthesis of primary nitroalkanes and should be optimized for nitrocyclobutane.[12]
-
Reaction Setup: In a round-bottom flask protected from light, suspend silver nitrite (1.1 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether).
-
Substrate Addition: Add a solution of cyclobutyl bromide (1.0 equivalent) in the same solvent dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the precipitation of silver bromide and by TLC or GC analysis to track the consumption of the starting halide. Reaction times can range from several hours to days.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated silver salts. Wash the solid residue with fresh solvent.
-
Purification: Combine the filtrate and washings. The solvent can be removed by distillation. The resulting crude product, which may contain some cyclobutyl nitrite, is then purified by fractional distillation under reduced pressure.
dot digraph "Synthesis_Workflow" { graph [bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: General experimental workflow for the synthesis of nitrocyclobutane.
Chemical Properties and Reactivity
The chemical reactivity of nitrocyclobutane is a rich interplay between the strained ring and the versatile nitro group.
Thermal Stability and Decomposition
Nitrocyclobutane is an energetic compound, and its stability is a critical consideration.[1] Thermal analysis of nitroalkanes shows that they undergo significant exothermic decomposition at elevated temperatures.[5] The decomposition of nitrocycloalkanes is often initiated by the homolytic cleavage of the weak C-N bond, a process that is facilitated by the release of ring strain in the case of nitrocyclobutane.[13] The initial products are the cyclobutyl radical and nitrogen dioxide (•NO₂). Subsequent reactions can lead to ring-opening and the formation of gaseous products. Due to its high decomposition energy, care should be taken during handling, storage, and particularly during distillation.[5]
Reduction of the Nitro Group
A cornerstone of nitroalkane chemistry is the reduction of the nitro group to a primary amine. This transformation provides a synthetic route to cyclobutylamine, a valuable building block.
Common Reduction Methods:
-
Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.[13][14] The reaction is highly effective for converting nitroalkanes to primary amines.
-
Metal-Acid Reductions: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are also effective.[14] These methods are robust but can require harsh conditions and tedious work-ups.
Protocol: Catalytic Hydrogenation to Cyclobutylamine
This is a representative protocol for nitroalkane reduction and requires optimization.[14][15]
-
Setup: To a solution of nitrocyclobutane (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel, carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge with an inert gas (N₂ or Ar), and then introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor the reaction's progress by hydrogen uptake or by TLC/GC-MS analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Isolation: The filtrate contains the desired cyclobutylamine. The product can be isolated after solvent removal. If an acidic solvent was used or if the amine salt is formed, a basic work-up is required to liberate the free amine.
Ring-Opening Reactions
The significant ring strain of cyclobutane makes it susceptible to ring-opening reactions, particularly when activated by an electron-withdrawing group like the nitro moiety. These reactions can be initiated by nucleophiles, electrophiles, or thermally.
-
Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a C-C bond. The presence of the nitro group on C1 makes the adjacent C2 and C4 carbons susceptible to nucleophilic attack, potentially leading to a 1,4-addition type ring-opening. While specific examples for nitrocyclobutane are not prevalent in the literature, donor-acceptor substituted cyclobutanes are known to undergo ring-opening with various nucleophiles under Lewis acid catalysis.[14][16]
Acidity of the α-Proton
The proton on the carbon bearing the nitro group (the α-proton) is acidic due to the strong electron-withdrawing nature of the -NO₂ group. Deprotonation with a base generates a stabilized carbanion known as a nitronate anion. This reactivity is the basis for C-C bond-forming reactions like the Henry (nitro-aldol) reaction.[17]
Safety and Handling
Nitrocyclobutane is classified as a highly flammable liquid and vapor.[4] Its energetic nature, stemming from both the nitro group and ring strain, means it may be sensitive to heat or shock, potentially leading to decomposition.[1] Appropriate safety precautions, including working in a well-ventilated fume hood, avoiding ignition sources, and wearing personal protective equipment (gloves, safety glasses), are essential. Due to its potential for exothermic decomposition, distillation should be performed with care, avoiding high temperatures and using appropriate safety shielding.
Conclusion
Nitrocyclobutane is a molecule that uniquely combines the high reactivity of a strained four-membered ring with the diverse chemical potential of a nitro group. Its physical properties are well-documented, and its spectroscopic signatures are predictable based on established principles. While specific, detailed reaction protocols for nitrocyclobutane are not extensively reported, its chemical behavior can be confidently inferred from the well-studied chemistry of both cyclobutanes and nitroalkanes. It serves as a potent intermediate for the synthesis of cyclobutylamine and is a candidate for strain-release-driven reactions. A thorough understanding of its properties, particularly its energetic nature and thermal stability, is crucial for its safe and effective application in chemical research and development.
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